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N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine

Catalog No.
S585479
CAS No.
37707-23-6
M.F
C16H18N2S
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine

CAS Number

37707-23-6

Product Name

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine

IUPAC Name

N-methyl-1-phenothiazin-10-ylpropan-2-amine

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3

InChI Key

IJOZCCILCJIHOA-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC

Synonyms

N-desmethylpromethazine, N-desmethylpromethazine monohydrochloride

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine, commonly known as a derivative of promethazine, is a member of the phenothiazine class of compounds. Its molecular formula is C16H18N2SC_{16}H_{18}N_{2}S with a molecular weight of approximately 270.39 g/mol. This compound features a phenothiazine core, which is a bicyclic structure comprising a sulfur atom and nitrogen within its rings, contributing to its pharmacological properties. The presence of the N-methyl group and the propan-2-amine side chain enhances its biological activity and solubility characteristics, making it relevant in various therapeutic contexts .

Identity and Background

Potential Research Applications

Due to its structural similarity to promethazine, norpromethazine has been investigated for its potential pharmacological properties. Research suggests it might exhibit some of the same effects as promethazine, but limited data exists to definitively determine its efficacy or safety profile.

  • Antihistaminic Activity

    Promethazine's primary function is blocking histamine receptors, which are involved in allergic reactions. In theory, norpromethazine might possess similar antihistaminic activity, but this requires further investigation [, ].

  • Antiemetic Activity

    Promethazine is also used to treat nausea and vomiting. Norpromethazine's potential antiemetic effects are unclear and warrant further research [, ].

Importance as a Research Tool

The chemical reactivity of N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine includes typical reactions associated with amines and phenothiazines. Key reactions include:

  • Alkylation: The compound can undergo alkylation reactions, particularly with halides, to form quaternary ammonium salts.
  • Reductive Amination: This process can be utilized for synthesizing derivatives by reacting the compound with aldehydes or ketones in the presence of reducing agents.
  • N-Oxidation: The nitrogen atom in the phenothiazine ring can be oxidized to form N-oxides, altering its pharmacological profile .

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine exhibits significant biological activity, primarily as an antihistamine and antipsychotic agent. Its pharmacological effects include:

  • Antihistaminic Action: It blocks H1 receptors, providing relief from allergic symptoms.
  • Sedative Effects: The compound has sedative properties, making it useful in treating insomnia and anxiety disorders.
  • Antiemetic Activity: It is effective in preventing nausea and vomiting associated with motion sickness or chemotherapy .

The synthesis of N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine typically involves several steps:

  • Starting Material Preparation: Phenothiazine is reacted with chloroacetone in the presence of sodium bicarbonate to form an intermediate ketone.
  • Methylation: The intermediate undergoes reductive amination with methylamine to yield the desired compound.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels .

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine finds applications in various fields:

  • Pharmaceuticals: Used as an active ingredient in formulations for allergies, insomnia, and nausea.
  • Research: Serves as a precursor for developing radiolabeled compounds for imaging studies in positron emission tomography (PET) scans .

Interaction studies have shown that N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine may interact with various neurotransmitter systems:

  • Histamine Receptors: Strong affinity for H1 receptors leading to antihistaminic effects.
  • Dopaminergic Pathways: Exhibits antagonistic properties on dopamine receptors, contributing to its antipsychotic effects.
  • Serotonergic Activity: Some studies suggest interaction with serotonin receptors, which may enhance its therapeutic profile against anxiety and depression .

Similar compounds include:

Compound NameStructure FeaturesUnique Properties
PromethazineContains a phenothiazine coreStronger sedative effects
ChlorpromazinePhenothiazine derivativeUsed primarily as an antipsychotic
TrifluoperazineFluorinated phenothiazineEnhanced potency against psychotic disorders
ThioridazineAnother phenothiazine variantNotable for its use in schizophrenia treatment

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine is unique due to its specific methylated side chain that influences both solubility and receptor binding profiles compared to its analogs. Its dual action as an antihistamine and potential antipsychotic makes it particularly versatile within therapeutic settings .

XLogP3

4.3

Wikipedia

N-demethylpromethazine

Dates

Last modified: 08-15-2023

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